molecular formula C3H5N5O B584260 1H-Imidazole-2,4-diamine,5-nitroso-(9CI) CAS No. 157555-21-0

1H-Imidazole-2,4-diamine,5-nitroso-(9CI)

Cat. No.: B584260
CAS No.: 157555-21-0
M. Wt: 127.107
InChI Key: WLZJOJSQUNTMTL-UHFFFAOYSA-N
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Description

1H-Imidazole-2,4-diamine,5-nitroso-(9CI) (CAS: 157555-21-0) is a nitroso-substituted imidazole derivative with the molecular formula C₃H₅N₅O and a molecular weight of 123.11 g/mol . Its structure features a five-membered imidazole ring with amino groups at positions 2 and 4 and a nitroso (-NO) group at position 5. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for antineoplastic and antiviral agents, owing to its reactive nitroso moiety .

Properties

CAS No.

157555-21-0

Molecular Formula

C3H5N5O

Molecular Weight

127.107

IUPAC Name

4-nitroso-1H-imidazole-2,5-diamine

InChI

InChI=1S/C3H5N5O/c4-1-2(8-9)7-3(5)6-1/h4H2,(H3,5,6,7)

InChI Key

WLZJOJSQUNTMTL-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N1)N)N=O)N

Synonyms

1H-Imidazole-2,4-diamine,5-nitroso-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Ring System Comparisons
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Primary Applications
1H-Imidazole-2,4-diamine,5-nitroso-(9CI) 157555-21-0 C₃H₅N₅O 123.11 Imidazole 2,4-diamine; 5-nitroso Pharmaceutical intermediates
4,6-Pyrimidinediamine,5-nitroso-(9CI) 61908-15-4 C₄H₅N₅O 141.12 Pyrimidine 4,6-diamine; 5-nitroso Antineoplastic agent synthesis
4,6(1H,5H)-Pyrimidinedione,5-nitroso-(9CI) 69228-34-8 C₄H₃N₃O₃ 141.08 Pyrimidinedione 5-nitroso; 4,6-dione Unknown (structural analog)
1H-Tetrazole-1-acetamide 26476-16-4 C₃H₅N₅O 123.11 Tetrazole Acetamide; tetrazole ring Not specified

Key Observations :

  • Ring System Differences: The imidazole (5-membered) vs. pyrimidine (6-membered) rings influence electronic properties and binding affinities.
  • Functional Group Impact: The nitroso group in the target compound and pyrimidine analogs may act as nitric oxide donors, critical in cancer therapy . In contrast, tetrazole-based analogs lack this functionality, limiting their biomedical relevance .

Research Findings and Data

Reactivity and Binding Affinity
  • Nitroso Group Reactivity: The nitroso group in 1H-Imidazole-2,4-diamine,5-nitroso-(9CI) participates in redox reactions, generating nitric oxide (NO) under physiological conditions. This property is absent in 4,5,6-TRIAMINOPYRIMIDINE .
Toxicity and Handling
  • Toxicity Profile : Nitroso compounds are mutagenic due to DNA alkylation. For example, 4,6-Pyrimidinediamine,5-nitroso-(9CI) shows LD₅₀ > 500 mg/kg in rodents, comparable to the target compound .
  • Handling Precautions : Storage under inert atmospheres (N₂/Ar) is recommended to prevent decomposition .

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